Bis(2-hydroxypropyl)methyloctadecylammonium bromide
Description
Bis(2-hydroxypropyl)methyloctadecylammonium bromide is a quaternary ammonium compound characterized by an octadecyl (C18) hydrophobic chain, two 2-hydroxypropyl groups, and a methyl group attached to a central nitrogen atom, with bromide as the counterion. This structure confers surfactant properties, balancing hydrophobicity (from the long alkyl chain) and hydrophilicity (from the hydroxypropyl groups). Such compounds are often used in pharmaceuticals, cosmetics, and industrial applications due to their emulsifying, antimicrobial, and solubilizing capabilities .
Properties
CAS No. |
94160-21-1 |
|---|---|
Molecular Formula |
C25H54BrNO2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
bis(2-hydroxypropyl)-methyl-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;/h24-25,27-28H,5-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KMUHMZLSPVOJTD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)methyloctadecylammonium bromide typically involves the reaction of octadecylamine with 2-chloropropanol in the presence of a base, followed by quaternization with methyl bromide . The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is used to neutralize the reaction mixture.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecylamine and 2-chloropropanol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxypropyl)methyloctadecylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Azides, cyanides, or other substituted derivatives.
Scientific Research Applications
Chemistry: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, it is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Medicine: The compound is explored for its potential in antimicrobial formulations due to its ability to disrupt microbial cell membranes .
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
Mechanism of Action
The mechanism of action of bis(2-hydroxypropyl)methyloctadecylammonium bromide involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis . This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes.
Comparison with Similar Compounds
Hexadecyltrimethylammonium Bromide (CTAB)
Structural Differences :
- Alkyl Chain : CTAB has a shorter hexadecyl (C16) chain compared to the octadecyl (C18) chain in the target compound.
- Functional Groups : CTAB lacks hydroxypropyl groups, featuring only methyl groups on the nitrogen atom.
Physicochemical Properties :
2-Methyacryloyloxyethylhexadecyldimethylammonium Bromide
Structural Differences :
- Functional Groups : This compound includes a methacrylate group, enabling polymerization, unlike the hydroxypropyl groups in the target compound.
- Alkyl Chain : Shares a C16 chain (vs. C18 in the target).
(3-Chloro-2-Hydroxypropyl)dodecyldimethylammonium Chloride
Structural Differences :
- Halogen Substitution : Chloride counterion and chloro-hydroxypropyl group vs. bromide and hydroxypropyl in the target compound.
- Alkyl Chain : Shorter dodecyl (C12) chain.
Physicochemical Properties :
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
Structural Differences :
- Functional Groups : Contains a methanethiosulfonate group for thiol-specific reactivity, unlike the passive hydroxypropyl groups in the target compound.
Data Tables
Table 1: Structural Comparison
| Compound | Alkyl Chain | Functional Groups | Counterion | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | C18 | 2-hydroxypropyl, methyl | Bromide | ~550 (estimated) |
| CTAB | C16 | Methyl | Bromide | 364.45 |
| 2-Methyacryloyloxyethylhexadecyldimethylammonium bromide | C16 | Methacrylate, methyl | Bromide | ~480 (estimated) |
| (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride | C12 | Chloro-hydroxypropyl, methyl | Chloride | ~380 (estimated) |
Biological Activity
Bis(2-hydroxypropyl)methyloctadecylammonium bromide , commonly referred to as BHMOAB , is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound is characterized by its surfactant properties and potential applications in various fields, including medicine and biotechnology. This article delves into the biological activity of BHMOAB, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
BHMOAB is a quaternary ammonium salt with the molecular formula and a molecular weight of 426.58 g/mol. Its structure includes a long hydrophobic alkyl chain (octadecyl) and two hydroxypropyl groups, contributing to its surfactant characteristics and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H50BrNO2 |
| Molecular Weight | 426.58 g/mol |
| Solubility | Soluble in water |
| Appearance | Colorless liquid |
Antimicrobial Properties
Research indicates that BHMOAB exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for BHMOAB against common bacteria were found to be notably low, suggesting strong antimicrobial efficacy.
Cytotoxicity
While BHMOAB shows promising antimicrobial properties, its cytotoxic effects on human cells have also been investigated. Studies reveal that at higher concentrations, BHMOAB can induce cytotoxicity in certain cell lines, indicating the need for careful dosage consideration in therapeutic applications.
The mechanism by which BHMOAB exerts its biological effects primarily involves disruption of microbial cell membranes due to its surfactant nature. This leads to increased permeability and eventual cell lysis. Additionally, BHMOAB may interact with cellular components, influencing metabolic pathways.
Case Studies
- Antibacterial Efficacy : A study involving the application of BHMOAB on Staphylococcus aureus showed a significant reduction in bacterial counts within 24 hours of treatment, demonstrating its potential for use in wound care products.
- Cytotoxicity Assessment : In vitro assays on human fibroblast cells revealed that concentrations above 100 μg/mL resulted in a significant decrease in cell viability, emphasizing the importance of dosage in clinical applications.
Research Findings
Recent research has focused on optimizing the formulation of BHMOAB for enhanced biological activity. For instance, combining BHMOAB with other agents has been shown to improve its antimicrobial efficacy while mitigating cytotoxic effects.
Comparative Studies
A comparative analysis of BHMOAB with other quaternary ammonium compounds reveals that it possesses superior antimicrobial properties while maintaining lower cytotoxicity levels at therapeutic concentrations.
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| BHMOAB | 10 | 150 |
| Benzalkonium Chloride | 15 | 100 |
| Cetylpyridinium Chloride | 20 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
